![molecular formula C11H13BrN2O B12581956 Pyrrolidine, 1-[(5-bromo-3-pyridinyl)carbonyl]-2-methyl- CAS No. 613660-78-9](/img/structure/B12581956.png)
Pyrrolidine, 1-[(5-bromo-3-pyridinyl)carbonyl]-2-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrrolidine, 1-[(5-bromo-3-pyridinyl)carbonyl]-2-methyl-: is a chemical compound with the molecular formula C10H9BrN2O2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a brominated pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidine, 1-[(5-bromo-3-pyridinyl)carbonyl]-2-methyl- typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of amino acids or the reduction of pyrrole derivatives.
Introduction of the Brominated Pyridine Ring: The brominated pyridine ring can be introduced through a nucleophilic substitution reaction, where a bromine atom is substituted onto the pyridine ring.
Coupling of the Two Fragments: The final step involves coupling the brominated pyridine ring with the pyrrolidine ring through a carbonyl linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.
化学反応の分析
Types of Reactions
Pyrrolidine, 1-[(5-bromo-3-pyridinyl)carbonyl]-2-methyl- undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify the bromine atom or other functional groups.
Substitution: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolidine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of pyridine derivatives with different substituents.
科学的研究の応用
Pyrrolidine, 1-[(5-bromo-3-pyridinyl)carbonyl]-2-methyl- has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to its pyrrolidine core.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including natural products and polymers.
Biological Studies: The compound can be used in studies investigating the biological activity of brominated pyridine derivatives, including their potential as enzyme inhibitors or receptor modulators.
作用機序
The mechanism of action of Pyrrolidine, 1-[(5-bromo-3-pyridinyl)carbonyl]-2-methyl- involves its interaction with specific molecular targets. The brominated pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
Pyrrolidine-2-one: Another pyrrolidine derivative with a carbonyl group, but without the brominated pyridine ring.
Pyrrolidine-2,5-dione: Contains two carbonyl groups and is used in the synthesis of bioactive molecules.
Prolinol: A hydroxylated pyrrolidine derivative used in asymmetric synthesis.
Uniqueness
Pyrrolidine, 1-[(5-bromo-3-pyridinyl)carbonyl]-2-methyl- is unique due to the presence of the brominated pyridine ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of new pharmaceuticals and research tools .
特性
CAS番号 |
613660-78-9 |
|---|---|
分子式 |
C11H13BrN2O |
分子量 |
269.14 g/mol |
IUPAC名 |
(5-bromopyridin-3-yl)-(2-methylpyrrolidin-1-yl)methanone |
InChI |
InChI=1S/C11H13BrN2O/c1-8-3-2-4-14(8)11(15)9-5-10(12)7-13-6-9/h5-8H,2-4H2,1H3 |
InChIキー |
OMUPICZBYSFPKZ-UHFFFAOYSA-N |
正規SMILES |
CC1CCCN1C(=O)C2=CC(=CN=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-Cyclopentyl-2-({1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B12581874.png)
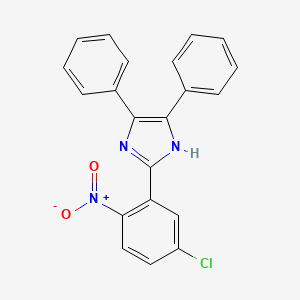
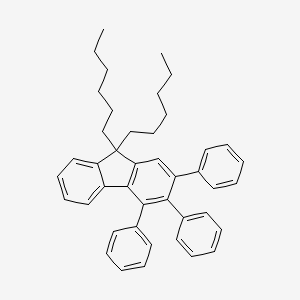
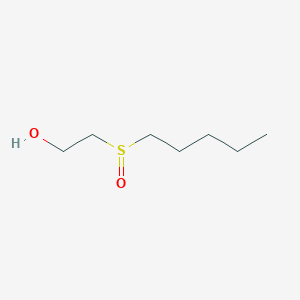
![Pyridine, 2-[[4,5-bis(methylthio)-1,3-dithiol-2-ylidene]nitrosomethyl]-](/img/structure/B12581912.png)
![N-Butyl-2-{[6-ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12581923.png)
![Tetrazolo[1,5-b]pyridazine-8-carboxylic acid, 6,7-diphenyl-, ethyl ester](/img/structure/B12581926.png)
![Acetic acid--1-[2-(ethenyloxy)ethoxy]ethan-1-ol (1/1)](/img/structure/B12581934.png)
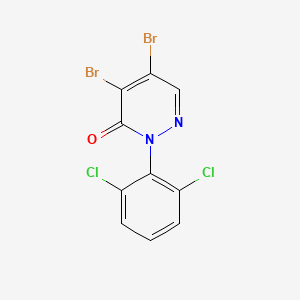
![(Z)-4-hydroxypent-3-en-2-one;iridium;3-methyl-12H-phenanthro[9,10-b]pyrazin-12-ide](/img/structure/B12581941.png)
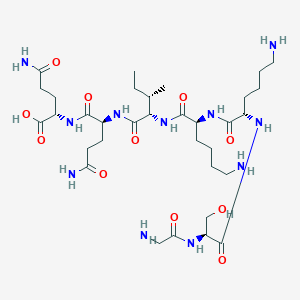

![3-{[4,6-Bis(tribromomethyl)-1,3,5-triazin-2-yl]oxy}propane-1,2-diol](/img/structure/B12581972.png)
